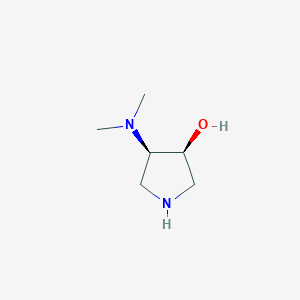

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol

Description

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a dimethylamino substituent at the 4-position of the pyrrolidine ring. The stereochemistry (3S,4R) plays a critical role in its molecular interactions, particularly in medicinal chemistry, where such compounds are often explored as bioactive intermediates or drug candidates. Pyrrolidine derivatives are widely studied due to their conformational rigidity and ability to mimic natural amino acids, making them valuable in designing enzyme inhibitors, receptor modulators, and antiviral agents .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3S,4R)-4-(dimethylamino)pyrrolidin-3-ol |

InChI |

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

CLMZWVXBYNBYDL-RITPCOANSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CNC[C@@H]1O |

Canonical SMILES |

CN(C)C1CNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol typically involves the reaction of a suitable pyrrolidine derivative with dimethylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: The (3S,4R) configuration in the target compound distinguishes it from stereoisomers like (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol, which may exhibit divergent binding affinities in chiral environments .

Pharmacological Activities

TLR4 Inhibitory Activity (QSAR Study)

Data from highlights the role of pyrrolidine derivatives in TLR4 inhibition:

Key Observations :

- The target compound’s simpler structure may favor blood-brain barrier penetration, though its TLR4 activity remains uncharacterized.

Key Observations :

- Asymmetric synthesis routes (e.g., 1,3-dipolar cycloaddition) are critical for achieving high enantiomeric excess in pyrrolidine derivatives .

Q & A

What stereoselective synthesis methods are recommended for (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol to ensure enantiomeric purity?

Basic Question : Focuses on foundational synthesis strategies.

Methodological Answer :

- Asymmetric 1,3-Dipolar Cycloaddition : Utilize chiral auxiliaries or catalysts to achieve the desired (3S,4R) configuration. For example, a method involving ylide precursors and catalytic hydrogenation can yield high enantiomeric excess (e.e.) .

- Hydrogenolysis of Protected Intermediates : Start with a benzyl-protected precursor (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) and perform Pd/C-catalyzed hydrogenolysis under controlled conditions to remove protecting groups while retaining stereochemistry .

- Resolution Techniques : Use kinetic resolution with chiral acids or enzymes to separate enantiomers if racemic mixtures form during synthesis .

How can the hydroxyl and dimethylamino groups in this compound be selectively functionalized for derivatization studies?

Advanced Question : Addresses site-specific reactivity.

Methodological Answer :

- Oxidation of the Hydroxyl Group : Use pyridinium chlorochromate (PCC) in dichloromethane to oxidize the hydroxyl group to a ketone without affecting the dimethylamino moiety .

- Nucleophilic Substitution at the Amine : Employ alkyl halides (e.g., methyl iodide) in basic conditions (e.g., K₂CO₃/DMF) to alkylate the dimethylamino group. Steric hindrance from the pyrrolidine ring may require elevated temperatures (60–80°C) .

- Protection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before modifying the amine, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

What analytical techniques are most effective for characterizing this compound and verifying its stereochemistry?

Basic Question : Focuses on characterization fundamentals.

Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm e.e. .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., ) to infer stereochemical relationships. NOESY can confirm spatial proximity of substituents .

How can researchers assess the biological activity of this compound in neurological target studies?

Advanced Question : Explores pharmacological applications.

Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -ligands) to measure affinity for dopamine or serotonin receptors. Competitive binding experiments with HEK-293 cells expressing target receptors are standard .

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) via spectrophotometric assays monitoring conversion of substrates (e.g., kynuramine) to fluorescent products .

- In Silico Docking : Perform molecular docking with AutoDock Vina using crystal structures of target proteins (e.g., MAO-B) to predict binding modes and guide SAR .

What stability challenges arise when storing this compound, and how can they be mitigated?

Basic Question : Addresses compound handling.

Methodological Answer :

- Oxidative Degradation : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the hydroxyl group. Add antioxidants like BHT (0.1% w/v) for long-term storage .

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to minimize water absorption, which can lead to hydrolysis of the dimethylamino group .

- pH-Dependent Stability : Conduct accelerated stability studies in buffers (pH 3–9) to identify optimal storage conditions. LC-MS monitors degradation products .

How can computational modeling guide the optimization of this compound for enhanced pharmacokinetic properties?

Advanced Question : Integrates computational chemistry.

Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate solubility, permeability, and metabolic stability. Adjust substituents (e.g., replacing methyl groups with fluorinated analogs) to improve bioavailability .

- Free Energy Perturbation (FEP) : Calculate binding free energies for analogs against targets (e.g., MAO-B) to prioritize synthetic efforts .

- pKₐ Estimation : Employ MarvinSketch or ACD/Labs to predict ionization states and optimize solubility for in vivo studies .

How does the stereochemistry of this compound influence its interaction with biological targets compared to other diastereomers?

Advanced Question : Explores stereochemical impact.

Methodological Answer :

- Comparative Molecular Field Analysis (CoMFA) : Generate 3D-QSAR models using data from (3S,4R) and (3R,4S) isomers to identify steric/electronic requirements for activity .

- Enantiomer-Specific Assays : Test both enantiomers in parallel in receptor binding assays. For example, the (3S,4R) form may show 10-fold higher affinity for σ₁ receptors than the (3R,4S) form due to better hydrophobic pocket fit .

- Crystallographic Overlays : Compare X-ray structures of target proteins bound to different diastereomers to map critical hydrogen-bonding interactions .

What strategies are effective in resolving enantiomeric impurities during large-scale synthesis of this compound?

Advanced Question : Targets process chemistry challenges.

Methodological Answer :

- Chiral Stationary Phase Chromatography : Use preparative HPLC with columns like Chiralcel® OD-H (Daicel) for gram-scale separation. Optimize mobile phase (e.g., ethanol/heptane) for baseline resolution .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively acetylate one enantiomer, enabling separation via liquid-liquid extraction .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Convert enantiomers into diastereomeric salts with chiral acids (e.g., dibenzoyl-D-tartaric acid) and crystallize the desired form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.